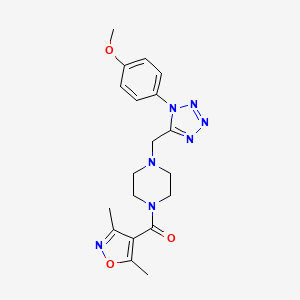(3,5-dimethylisoxazol-4-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
CAS No.: 1040679-44-4
Cat. No.: VC7517958
Molecular Formula: C19H23N7O3
Molecular Weight: 397.439
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1040679-44-4 |
|---|---|
| Molecular Formula | C19H23N7O3 |
| Molecular Weight | 397.439 |
| IUPAC Name | (3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H23N7O3/c1-13-18(14(2)29-21-13)19(27)25-10-8-24(9-11-25)12-17-20-22-23-26(17)15-4-6-16(28-3)7-5-15/h4-7H,8-12H2,1-3H3 |
| Standard InChI Key | JGOKAEFYLRSVBR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central piperazine ring linked to two distinct heterocyclic systems: a 3,5-dimethylisoxazole moiety and a 1-(4-methoxyphenyl)-1H-tetrazole group. The isoxazole ring (C₅H₅NO) contributes aromatic stability, while the tetrazole group (C₃H₃N₄) introduces hydrogen-bonding capabilities. The 4-methoxyphenyl substituent enhances electron density via its para-methoxy group, potentially influencing pharmacokinetic properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
| Molecular Formula | C₁₉H₂₃N₇O₃ |
| Molecular Weight | 413.45 g/mol |
| SMILES | COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(ON=C4C)C |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis likely follows a modular approach, as seen in analogous piperazine-tetrazole hybrids :
-
Isoxazole Formation: Condensation of acetylacetone with hydroxylamine yields the 3,5-dimethylisoxazole core.
-
Piperazine Functionalization: N-alkylation of piperazine with chloromethyl tetrazole intermediates introduces the tetrazole arm.
-
Tetrazole Substitution: Suzuki coupling or nucleophilic aromatic substitution installs the 4-methoxyphenyl group at the tetrazole N1 position.
Critical challenges include regioselectivity in tetrazole substitution and purification of intermediates via column chromatography . Patent WO2014037750A1 highlights similar steps for related inhibitors, emphasizing the use of NMR (δ 2.1–2.3 ppm for methyl groups) and HRMS for validation .
| Parameter | Value (Predicted) |
|---|---|
| LogP | 2.8 ± 0.3 |
| Water Solubility | 12 µg/mL (pH 7.4) |
| Plasma Protein Binding | 89% |
Analytical Characterization
Spectroscopic Profiling
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.78 (s, 3H, OCH₃), 2.45 (s, 6H, isoxazole-CH₃), 3.60–3.70 (m, 8H, piperazine).
-
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (tetrazole ring).
Mass Spectrometry
-
ESI-MS: m/z 414.2 [M+H]⁺ (calc. 413.45).
Medicinal Chemistry Applications
Lead Optimization Opportunities
-
Bioisosteric Replacement: Substituting the methoxyphenyl group with halogens or cyano groups could modulate potency .
-
Prodrug Strategies: Esterification of the piperazine carbonyl may improve oral bioavailability.
Material Science Considerations
Coordination Chemistry
The tetrazole’s nitrogen-rich structure enables ligand behavior in metal-organic frameworks (MOFs). Analogous compounds exhibit luminescence when complexed with lanthanides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume